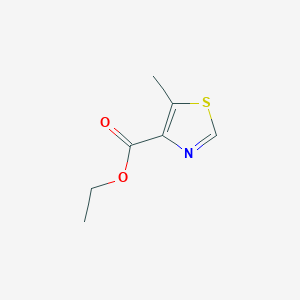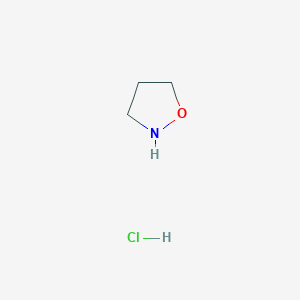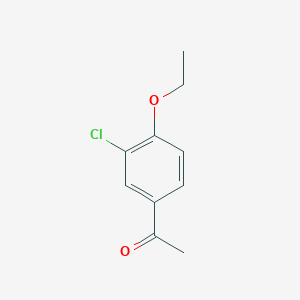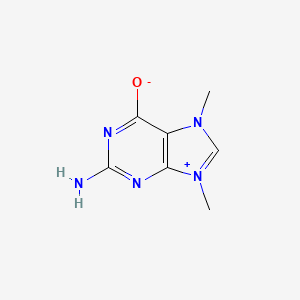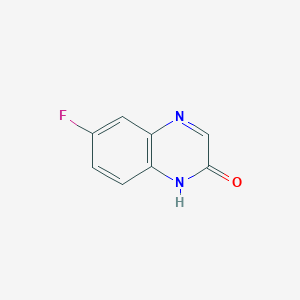
6-Fluoroquinoxalin-2(1H)-one
Übersicht
Beschreibung
6-Fluoroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and organic synthesis. The presence of a fluorine atom at the 6-position of the quinoxaline ring enhances the compound’s chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the reaction of 2-nitroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the desired quinoxalinone
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxalinone to the corresponding dihydroquinoxaline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or nitrated quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Fluoroquinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as dyes and fluorescent materials.
Wirkmechanismus
The mechanism of action of 6-Fluoroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6-Fluoroquinoxalin-2(1H)-one can be compared with other quinoxaline derivatives, such as:
Quinoxalin-2(1H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Chloroquinoxalin-2(1H)-one: Contains a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
6-Methylquinoxalin-2(1H)-one: Contains a methyl group, leading to different steric and electronic effects.
The presence of the fluorine atom in this compound makes it unique by enhancing its chemical stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts.
Eigenschaften
IUPAC Name |
6-fluoro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPUELVBFXEMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506870 | |
| Record name | 6-Fluoroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-23-5 | |
| Record name | 6-Fluoroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide an attractive starting material for synthesizing new quinoxaline derivatives?
A1: 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide stands out due to its unique reactivity and versatility. This compound can be selectively modified at both the chloronitrone and amide units, enabling the creation of diverse quinoxaline derivatives. This selective modification was key to producing over 30 novel quinoxaline derivatives with distinct substitution patterns. [, ] These derivatives were synthesized in good to excellent yields, highlighting the efficiency of using 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide as a starting point. [, ]
Q2: How was the unique reactivity of 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide explained?
A2: Density functional theory (DFT) calculations were employed to understand the reactivity of 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide. [] These calculations provided insights into the electronic properties of this compound, offering a theoretical basis for its observed reactivity and the observed selective modification patterns. []
Q3: What is the significance of synthesizing new quinoxaline derivatives from 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide?
A3: The synthesized quinoxaline derivatives were tested for antimalarial activity. [] This research is crucial because malaria remains a global health concern, and exploring new antimalarial compounds is essential in the fight against this disease.
- Chemistry of Functionalized Quinoxaline N‐Oxides. Part 1. Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3‐Chloro‐6‐fluoroquinoxalin‐2(1H)‐one 4‐Oxide.
- Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3‐Chloro‐6‐fluoroquinoxalin‐2(1H)‐one 4‐Oxide
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


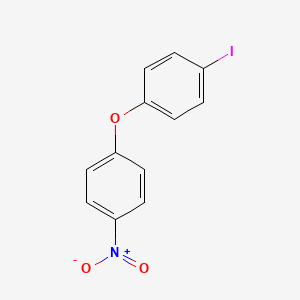

![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)
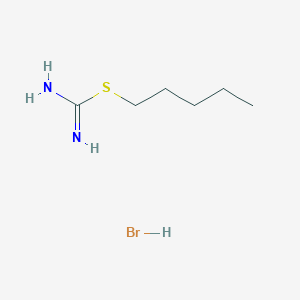
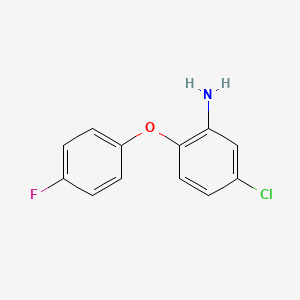
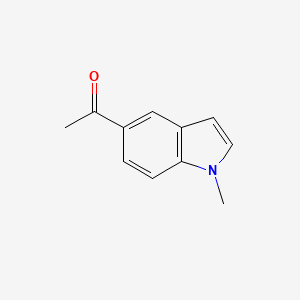

![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)
